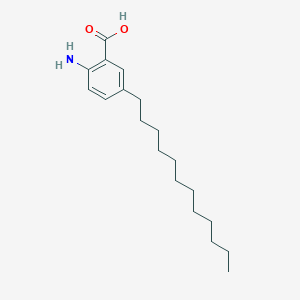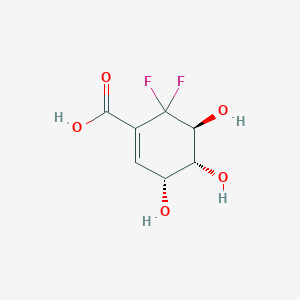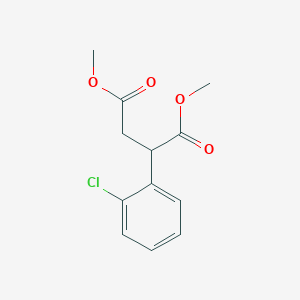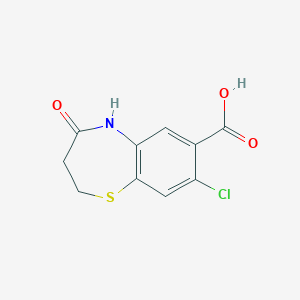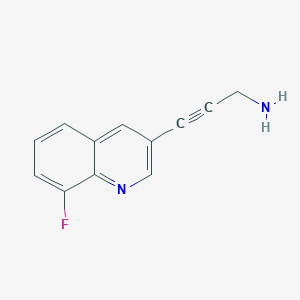
3-(8-Fluoroquinolin-3-yl)prop-2-yn-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-(8-Fluoroquinolin-3-yl)prop-2-yn-1-amine can be achieved through several routes. One common method involves the use of N-propargyl aniline derivatives employing tin and indium chlorides . The reaction conditions typically involve the use of stannic chloride or indium (III) chloride as catalysts under aerobic conditions. The annulations can be conducted using either 6-exo-dig or 6-endo-dig cyclizations . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
Chemical Reactions Analysis
3-(8-Fluoroquinolin-3-yl)prop-2-yn-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, particularly at the quinoline ring, to introduce various functional groups.
Common reagents used in these reactions include stannous chloride dihydrate, ethanol, and other transition metal catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(8-Fluoroquinolin-3-yl)prop-2-yn-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 3-(8-Fluoroquinolin-3-yl)prop-2-yn-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for coordination chemistry and as a directing group in organic synthesis . Its effects are mediated through its ability to form stable complexes with various metal ions and its participation in cyclization reactions.
Comparison with Similar Compounds
3-(8-Fluoroquinolin-3-yl)prop-2-yn-1-amine can be compared with other similar compounds, such as quinoxalines and quinolin-8-amines . These compounds share structural similarities but differ in their reactivity and applications. For example:
Quinoxalines: These are 1,4-diazines with widespread occurrence in nature and pharmaceutical value.
Quinolin-8-amines: These are valuable scaffolds in organic synthesis and have applications in coordination chemistry and disease treatment.
The uniqueness of this compound lies in its fluorinated structure, which imparts distinct reactivity and selectivity compared to its analogs .
Properties
CAS No. |
1315368-75-2 |
|---|---|
Molecular Formula |
C12H9FN2 |
Molecular Weight |
200.21 g/mol |
IUPAC Name |
3-(8-fluoroquinolin-3-yl)prop-2-yn-1-amine |
InChI |
InChI=1S/C12H9FN2/c13-11-5-1-4-10-7-9(3-2-6-14)8-15-12(10)11/h1,4-5,7-8H,6,14H2 |
InChI Key |
AWNPLOVOJXIBDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)F)C#CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2-chloroethanone](/img/structure/B13151684.png)

![1',3',3'-Trimethylspiro[chromene-2,2'-indolin]-6-ylacrylate](/img/structure/B13151690.png)
![methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B13151702.png)
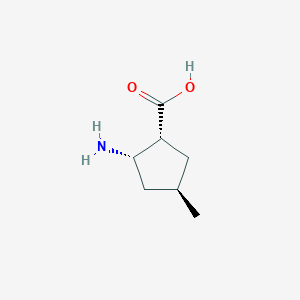
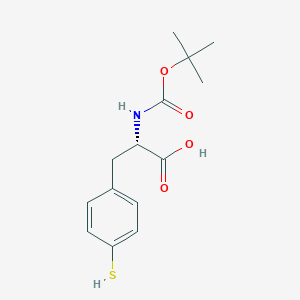
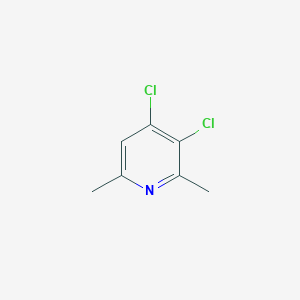
![4-(4-Chlorobenzyl)-7-(thiophen-3-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13151731.png)
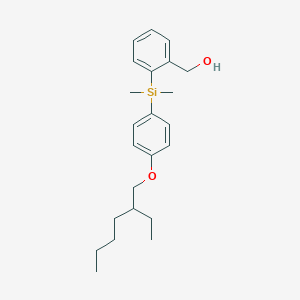
![4-(Ethylsulfonyl)-2'-fluoro-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13151740.png)
